molecular formula C18H24N6O B5526039 4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine

4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine

Cat. No.: B5526039
M. Wt: 340.4 g/mol
InChI Key: QLUWOODTDCMBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.20115941 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Dopamine Receptor Research

One notable application of related compounds is their role as ligands for the human dopamine D4 receptor, where modifications to similar molecules have been explored to enhance affinity and selectivity over other dopamine receptors. Such research is instrumental in the development of drugs targeting neurological disorders and conditions influenced by dopamine dysfunction (Rowley et al., 1997).

Antimicrobial Activity

Compounds structurally related to 4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine have been evaluated for their antimicrobial properties. For instance, thiazole-aminopiperidine hybrid analogues have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors, offering new avenues for tuberculosis treatment (Jeankumar et al., 2013).

Adenosine Receptor Antagonism

Research into water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are analogues to the compound , has revealed their potential as human A₃ adenosine receptor antagonists. These studies are crucial for developing therapeutics for conditions such as inflammatory diseases, where adenosine receptor antagonism can be beneficial (Baraldi et al., 2012).

Cancer Research

The exploration of aurora kinase inhibitors showcases the application of similar compounds in cancer research. Inhibitors targeting the aurora kinases are considered potential therapeutic agents for cancer treatment due to their role in cell division and tumorigenesis (ヘンリー,ジェームズ, 2006).

Synthesis and Drug Development

The synthesis and structural analysis of compounds containing pyrazole/piperidine/aniline moieties contribute to the fundamental understanding of their chemical properties and potential drug interactions. Such research is pivotal for the design and development of new pharmaceuticals with enhanced efficacy and reduced side effects (Shawish et al., 2021).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

Like all chemicals, these compounds should be handled with care. They could be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

Given the wide range of biological activities exhibited by pyrazoles, triazoles, and piperidines, there is significant interest in developing new derivatives of these compounds for use as therapeutic agents .

Properties

IUPAC Name

4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-(furan-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-2-24-17(14-23-9-4-8-19-23)20-21-18(24)15-6-10-22(11-7-15)13-16-5-3-12-25-16/h3-5,8-9,12,15H,2,6-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUWOODTDCMBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)CC3=CC=CO3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.